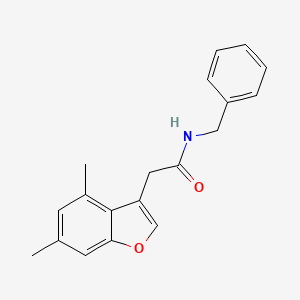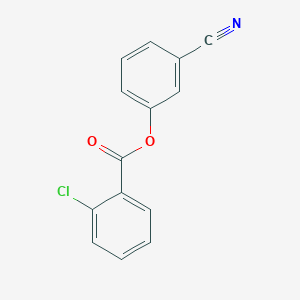
N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Übersicht
Beschreibung
N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting certain enzymes and proteins involved in various physiological processes. For example, it has been suggested that this compound inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit various biochemical and physiological effects. Some of these effects include:
1. Inhibition of fungal growth: Studies have shown that this compound inhibits the growth of various strains of fungi by interfering with their cell wall synthesis.
2. Reduction of inflammation: N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Induction of apoptosis: This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. High potency: This compound exhibits high potency against various strains of fungi and cancer cells, making it a potential candidate for the development of new drugs.
2. Low toxicity: N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been found to have low toxicity in animal studies, indicating its potential safety for human use.
Limitations:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to administer in certain experimental settings.
2. Limited stability: N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been found to be unstable under certain conditions, which can affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. Some of these include:
1. Development of new drugs: This compound has shown promising results as a potential drug candidate for the treatment of various diseases. Further research can focus on developing new drugs based on this compound.
2. Mechanistic studies: The exact mechanism of action of N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is not fully understood. Future studies can focus on elucidating the underlying mechanisms of its pharmacological effects.
3. Formulation studies: The limited solubility and stability of N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine can be addressed by developing new formulations that improve its solubility and stability.
4. Clinical trials: Further research can focus on conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has shown promising results for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications in various fields of research. Some of the areas where this compound has shown promising results include:
1. Antifungal activity: Studies have shown that N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine exhibits antifungal activity against various strains of fungi.
2. Anti-inflammatory activity: This compound has also been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders.
3. Anticancer activity: N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
1-[5-[(4-fluorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-13-3-7-15(8-4-13)18-22-19(24(23-18)17(25)12-26-2)21-11-14-5-9-16(20)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFGFPILZRBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(1-ethyl-1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B4193565.png)
![3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B4193571.png)





![4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4193618.png)
![ethyl 5-hydroxy-2-methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B4193622.png)
![N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4193639.png)
![5-chloro-2-methoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4193650.png)

![12-(2,4-dichlorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4193678.png)
![N,N'-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide}](/img/structure/B4193686.png)